3-pyridin-2-ylpropanimidothioic acid
Description
Properties
IUPAC Name |
3-pyridin-2-ylpropanimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c9-8(11)5-4-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBYSYRKPJPTJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC(=N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CCC(=N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Pathway
This method adapts the catalytic framework described in the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate. By substituting ethyl acrylate with acrylonitrile and introducing hydrogen sulfide (H₂S) as a thiolating agent, the pathway proceeds via:
-
Michael Addition : 2-Aminopyridine undergoes nucleophilic attack on acrylonitrile in the presence of trifluoromethanesulfonic acid (TfOH), forming 3-(pyridin-2-ylamino)propionitrile.
-
Thionation : Treatment with H₂S in ethanol under acidic conditions converts the nitrile group to a thioamide.
-
Hydrolysis : Acidic hydrolysis of the thioamide yields 3-pyridin-2-ylpropanimidothioic acid.
Optimized Conditions
Challenges and Mitigation
-
Sensitivity to Oxidation : Thioamide intermediates require inert atmosphere (N₂/Ar) to prevent disulfide formation.
-
Byproducts : Excess H₂S may lead to polysulfide byproducts; controlled gas flow and scavengers (e.g., molecular sieves) mitigate this.
Thionation of 3-Pyridin-2-ylpropionamide Using Lawesson’s Reagent
Synthetic Route
This two-step approach modifies a propionamide precursor:
-
Amide Synthesis : 3-Pyridin-2-ylpropanoic acid is converted to its amide via reaction with ammonium chloride in the presence of a coupling agent (e.g., HATU).
-
Thionation : Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) replaces the carbonyl oxygen with sulfur, yielding the target thioimidic acid.
Reaction Parameters
Advantages Over Method 1
-
Higher Selectivity : Lawesson’s reagent specifically targets amide groups, reducing side reactions.
-
Milder Conditions : Operates at lower temperatures (80–110°C vs. 120–160°C).
Direct Condensation of 2-Pyridylmagnesium Bromide with Thioimidic Acid Derivatives
Grignard-Based Approach
A three-step strategy involving:
-
Grignard Formation : 2-Bromopyridine reacts with magnesium in THF to generate 2-pyridylmagnesium bromide.
-
Nucleophilic Addition : The Grignard reagent attacks thioimidoyl chloride (ClC(=NH)SH), forming a thioimidic acid-magnesium complex.
-
Quenching and Isolation : Hydrolysis with dilute HCl liberates this compound.
Critical Parameters
-
Temperature : −10°C during Grignard formation to prevent side reactions.
-
Solvent : Dry THF to maintain reagent activity.
-
Yield : Estimated 50–60% due to competing protonation of the Grignard reagent.
Comparative Analysis of Methods
| Method | Key Reagents | Temperature Range (°C) | Theoretical Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|---|
| Catalytic Hydrothiolation | TfOH, H₂S | 120–160 | 70–80 | 95–99 | High |
| Lawesson’s Thionation | Lawesson’s reagent, THF | 80–110 | 65–75 | 90–95 | Moderate |
| Grignard Condensation | 2-PyridylMgBr, THF | −10 to 25 | 50–60 | 85–90 | Low |
Notes :
Chemical Reactions Analysis
Types of Reactions
3-pyridin-2-ylpropanimidothioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-pyridin-2-ylpropanimidothioic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 3-pyridin-2-ylpropanimidothioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects: Halogenation (e.g., iodine in ) increases molecular weight and may enhance halogen bonding, influencing pharmacokinetics. The trimethylsilyl ethynyl group in introduces steric bulk and silicon-based hydrophobicity, which could impact solubility.
Functional Group Diversity :
- Pivalamide groups (common in ) provide steric protection to the amide bond, enhancing metabolic stability.
- The propanimidothioic acid group (hypothetically in the target compound) would introduce sulfur-based nucleophilicity, differing from the carboxylate or amide functionalities in the listed analogs.
Molecular Weight and Physicochemical Properties :
- The dihydrochloride salt in (MW 267.16) demonstrates how ionic forms improve solubility compared to neutral analogs like (MW 380.14).
Research Implications and Limitations
- Synthetic Challenges: The propanimidothioic acid group’s sulfur and imino functionalities may complicate synthesis compared to pivalamide or carboxylic acid derivatives.
- Biological Activity : While pivalamide derivatives are often explored as enzyme inhibitors or prodrugs , the thioimidate group in the target compound could confer unique interactions with cysteine residues in biological targets.
- Data Gaps : The absence of direct references to the target compound in the provided evidence limits conclusive comparisons. Further experimental studies are required to validate hypothesized properties.
Q & A
Basic Question: What are the standard synthetic routes for 3-pyridin-2-ylpropanimidothioic acid, and how can purity be ensured?
Answer:
Synthesis typically involves coupling pyridin-2-yl derivatives with propanimidothioic acid precursors. A common approach is to use nucleophilic substitution or condensation reactions under controlled pH and temperature. For example, analogous compounds like (2R)-2-amino-3-(3-chloropyridin-4-yl)propanoic acid are synthesized via catalytic asymmetric hydrogenation or enzyme-mediated chiral resolution . Purity optimization requires techniques such as high-performance liquid chromatography (HPLC) with UV detection and reverse-phase columns, as described in purification protocols for structurally related pyridine derivatives . Confirm purity via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), ensuring absence of unreacted intermediates or stereochemical impurities.
Basic Question: What analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- 1H/13C NMR : To confirm molecular structure, stereochemistry, and hydrogen bonding patterns (e.g., pyridine ring proton shifts at δ 7.5–8.5 ppm) .
- High-resolution MS (HRMS) : For exact mass determination and fragmentation pattern analysis, particularly to distinguish amidothioic acid derivatives from amide analogs .
- Infrared (IR) spectroscopy : To identify functional groups (e.g., C=S stretches near 1200–1250 cm⁻¹) .
- X-ray crystallography : For resolving crystal packing and hydrogen-bonding networks in solid-state forms .
Basic Question: How can researchers assess the biological activity of this compound?
Answer:
Initial screening involves:
- In vitro receptor binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for pyridine-sensitive targets (e.g., kinases or G-protein-coupled receptors) .
- Enzyme inhibition studies : Monitor activity via spectrophotometric assays (e.g., NADH depletion for dehydrogenase targets) .
- In silico docking : Leverage molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to pyridine-binding pockets in proteins .
Advanced Question: How can synthetic yields of this compound be optimized while minimizing side reactions?
Answer:
Employ Design of Experiments (DOE) frameworks to evaluate variables:
- Catalyst loading : Test palladium or ruthenium catalysts for coupling efficiency .
- Solvent polarity : Compare DMF vs. THF to balance reaction rate and byproduct formation .
- Temperature gradients : Use microwave-assisted synthesis for rapid optimization .
Advanced purification via preparative HPLC with gradient elution (e.g., water/acetonitrile with 0.1% TFA) resolves co-eluting impurities .
Advanced Question: How do theoretical frameworks guide mechanistic studies of this compound’s reactivity?
Answer:
- Density Functional Theory (DFT) : Calculate transition states for nucleophilic attacks on the pyridine ring or thioamide group .
- Frontier Molecular Orbital (FMO) analysis : Predict regioselectivity in electrophilic substitution reactions .
- Molecular docking : Align with biochemical pathways (e.g., NAD+ binding in oxidoreductases) to rationalize observed bioactivity .
Advanced Question: How can researchers resolve contradictions in reported spectral data for this compound?
Answer:
- Cross-reference databases : Compare PubChem, ChemSpider, and experimental data for NMR/MS discrepancies .
- Validate via independent synthesis : Reproduce results using alternative routes (e.g., Grignard vs. Suzuki coupling) .
- Dynamic NMR experiments : Resolve tautomerism or conformational equilibria causing spectral variability .
Advanced Question: What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives?
Answer:
- Factorial design : Vary substituents (e.g., pyridine position, thioamide substitution) to quantify contributions to bioactivity .
- QSAR modeling : Use partial least squares (PLS) regression to correlate electronic parameters (Hammett σ) with inhibitory potency .
- Fragment-based screening : Generate analogs via click chemistry and assess activity against a panel of biological targets .
Advanced Question: How can the compound’s stability under physiological conditions be methodologically evaluated?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
